Fosfadecin
Overview
Description
Fosfadecin is a compound with the molecular formula C13H19N5O10P2 . It is a nucleotide antibiotic that has been isolated from the culture filtrates of Pseudomonas viridiflava PK-5 . It has shown antibacterial activity against both Gram-positive and Gram-negative bacteria .
Synthesis Analysis
The biosynthesis of this compound, which is a representative phosphonate natural product, includes a recent breakthrough to find a missing link in the biosynthetic pathway that had been a mystery for a quarter-century . Further studies on the chemoenzymatic synthesis of phosphonate derivatives are expanding the repertoires of phosphonates and the related biosynthetic machinery .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a direct bond between a phosphorus atom and a carbon atom, which is a characteristic feature of phosphonates . The exact mass of this compound is 467.06071582 g/mol .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 467.27 g/mol, a Hydrogen Bond Donor Count of 5, a Hydrogen Bond Acceptor Count of 14, and a Rotatable Bond Count of 7 . Its Topological Polar Surface Area is 225 Ų .
Scientific Research Applications
Therapeutic Alternative for Infections : Fosfomycin is being investigated as a potential alternative to carbapenems for treating bacteraemic urinary tract infections caused by ESBL-EC (Extended-Spectrum Beta-Lactamase-producing Escherichia coli) (Rosso-Fernández et al., 2015).
Effectiveness Against Multidrug-Resistant Bacteria : It is used for treating infections caused by susceptible and multidrug-resistant bacteria. Interestingly, while resistance to Fosfomycin develops readily in vitro, it is less common in vivo (Falagas et al., 2019).
Applications in Systemic Infections : Fosfomycin has demonstrated antimicrobial activity against biofilms and also has immunomodulatory effects, which suggest its potential use in various types of systemic infections (Roussos et al., 2009).
Use in Veterinary Medicine : This antibiotic is also employed in treating various bacterial infections in both humans and animals, highlighting its broad-spectrum nature (Pérez et al., 2014).
Broad Spectrum and Low Toxicity : Fosfomycin is recognized for its broad spectrum, bactericidal nature, and low toxicity, which makes it a preferred choice for urinary tract infections and other indications (Silver, 2017).
Treatment of Urinary Tract and Multidrug-Resistant Infections : It is specifically effective against both Gram-positive and Gram-negative bacteria, making it a viable option for urinary tract infections and multidrug-resistant infections (Michalopoulos et al., 2011).
Antibacterial Activity of Fosfadecin : this compound and fosfocytocin, both produced by bacteria, have been found to exhibit antibacterial activity against Gram-positive and Gram-negative bacteria, although their activity is weaker than fosfomycin and fosfoxacin (Katayama et al., 1990).
Mechanism of Action
Although the specific mechanism of action for Fosfadecin is not detailed in the available literature, it is known that phosphonate antibiotics like this compound can inhibit cell wall synthesis in bacteria . This is achieved by inhibiting an early stage in cell wall synthesis, specifically the enzyme phosphoenolpyruvate synthetase, thereby interfering with the production of peptidoglycan .
Safety and Hazards
When handling Fosfadecin, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured . All sources of ignition should be removed, and personnel should be evacuated to safe areas .
Future Directions
There is growing interest in the use of phosphonate antibiotics like Fosfadecin against multidrug-resistant pathogens . Studies are urgently needed to gather essential pharmacological information and understand the mechanisms of resistance . Furthermore, based on published pharmacokinetic parameters, simulations have been performed for several multiple-dose regimens, which might lead to the future use of this compound for treating complicated infections with multidrug-resistant bacteria .
Properties
IUPAC Name |
[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-(3-methyloxiran-2-yl)phosphinic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O10P2/c1-5-13(26-5)29(21,22)28-30(23,24)25-2-6-8(19)9(20)12(27-6)18-4-17-7-10(14)15-3-16-11(7)18/h3-6,8-9,12-13,19-20H,2H2,1H3,(H,21,22)(H,23,24)(H2,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKKASKVRUMAHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)P(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O10P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80923602 | |
Record name | 9-[5-O-(Hydroxy{[hydroxy(3-methyloxiran-2-yl)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80923602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120909-50-4 | |
Record name | Fosfadecin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120909504 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-[5-O-(Hydroxy{[hydroxy(3-methyloxiran-2-yl)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80923602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.